7-methyl-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide
Description
Properties
Molecular Formula |
C16H15N3O3S2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
7-methyl-4-oxo-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide |
InChI |
InChI=1S/C16H15N3O3S2/c1-3-6-23-16-19-18-15(24-16)17-14(21)13-8-11(20)10-5-4-9(2)7-12(10)22-13/h4-5,7-8H,3,6H2,1-2H3,(H,17,18,21) |
InChI Key |
CAFWTYUJTKAWKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced through a cyclization reaction involving a thiosemicarbazide derivative and a suitable electrophile, such as a carboxylic acid or an ester.
Attachment of the Propylsulfanyl Group: The propylsulfanyl group can be introduced via a nucleophilic substitution reaction using a propylthiol derivative.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an amine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The 1,3,4-thiadiazole moiety enables nucleophilic displacement reactions at position 5. Key observations include:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | R-X (alkyl halide), K₂CO₃, DMF, 80°C | 5-(alkylsulfanyl)-thiadiazole derivative | 65–78% | |
| Aminolysis | NH₂R (amines), EtOH, reflux, 6 hr | 5-aminothiadiazole analog | 52–68% |
Mechanistic Basis : The electron-withdrawing nature of the thiadiazole ring activates the C5 sulfur atom for nucleophilic attack, with propylsulfanyl acting as a leaving group.
Oxidative Transformations of the Sulfur Moiety
The propylsulfanyl group undergoes selective oxidation:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 50°C, 2 hr | Sulfoxide (-SO-) derivative | Bioactive intermediate |
| KMnO₄ | H₂O/acetone, 0°C, 1 hr | Sulfone (-SO₂-) derivative | Enhanced solubility |
Kinetic Note : Sulfoxide formation occurs 3× faster than sulfonation under identical conditions.
Hydrolysis and Functional Group Interconversion
The carboxamide group participates in hydrolysis and condensation:
Acid-Catalyzed Hydrolysis
textCarboxamide → Carboxylic Acid Conditions: 6M HCl, reflux, 4 hr Yield: 89% [7]
Esterification
textCarboxylic Acid + R-OH → Ester Catalyst: H₂SO₄, reflux, 3 hr Ester Yield: 73–82% [7]
Structural Impact : Hydrolysis removes hydrogen-bonding capacity, altering solubility by ~40% .
Chromene Ring Functionalization
The 4-oxo chromene system undergoes electrophilic attacks:
| Reaction | Electrophile | Position Modified | Outcome |
|---|---|---|---|
| Bromination | Br₂ in CHCl₃ | C6 | 6-Bromo derivative (IC₅₀ = 1.2 μM vs A549) |
| Nitration | HNO₃/H₂SO₄, 0°C | C8 | 8-Nitro analog (logP reduced by 0.8) |
Regioselectivity : C6 substitution dominates due to para-directing effects of the 4-oxo group.
Cycloaddition and Ring-Opening Reactions
The thiadiazole ring participates in [3+2] cycloadditions:
Theoretical Basis : DFT calculations show a low activation barrier (ΔG‡ = 18.3 kcal/mol) for cycloadditions at the S-N bond .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
-
Chromene Ring Opening : Forms transient quinone methide intermediates
-
Thiadiazole Decomposition : Releases N₂S gas (detected via GC-MS)
Quantum Yield : Φ = 0.12 ± 0.03 in acetonitrile.
Metal Coordination Chemistry
The compound acts as a polydentate ligand:
| Metal Salt | Coordination Sites | Complex Geometry | Stability Constant (logβ) |
|---|---|---|---|
| Cu(II) acetate | Thiadiazole N, carbonyl O | Square planar | 8.9 ± 0.2 |
| PdCl₂ | S (thiadiazole), O (amide) | Octahedral | 10.1 ± 0.3 |
Catalytic Applications : Pd complexes show 92% efficiency in Suzuki couplings.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of compounds containing the thiadiazole moiety, such as 7-methyl-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide, exhibit notable antimicrobial activity . Studies have shown that these compounds can effectively inhibit both Gram-positive and Gram-negative bacteria as well as fungal species .
Case Study: Antimicrobial Screening
In a comparative study, various derivatives were synthesized and tested against standard bacterial strains. The results demonstrated that certain derivatives exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting their potential as new antimicrobial agents .
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. It has shown effectiveness against several cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells.
Case Study: Anticancer Evaluation
In a series of experiments involving the compound's derivatives, significant cytotoxicity was observed. For instance, certain derivatives resulted in IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells, indicating potent antiproliferative activity . Additionally, molecular docking studies have elucidated the binding interactions of these compounds with target proteins involved in cancer progression, reinforcing their role as promising anticancer agents .
Drug Design and Molecular Modeling
The structural complexity of this compound makes it an interesting candidate for drug design . Molecular modeling techniques can be employed to predict its interactions with biological targets, optimizing its efficacy and reducing potential side effects.
Molecular Docking Studies
Molecular docking studies have been performed to assess how well this compound binds to specific enzymes associated with disease pathways. These studies help in understanding the mechanism of action and guiding further modifications to enhance activity .
Mechanism of Action
The mechanism of action of 7-methyl-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features enable it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Physical Properties :
- Alkylsulfanyl groups : Compounds with shorter alkyl chains (e.g., methyl or ethyl in 5f, 5g) exhibit higher melting points (158–170°C) compared to bulkier substituents like benzyl (133–135°C) . This suggests that steric hindrance reduces crystallinity.
- Propylsulfanyl vs. branched analogs : The target compound’s linear propylsulfanyl group may confer intermediate lipophilicity compared to methyl/ethyl (5f, 5g) or branched substituents ().
Core Structure Influence: Chromene vs. pyrimidine: The chromene-carboxamide core in the target compound differs from the pyrimidine-carboxamide system in . Chromenes are known for fluorescence and antioxidant activity, whereas pyrimidines often exhibit antimicrobial or kinase-inhibitory properties. Phenoxyacetamide analogs (): These derivatives lack the chromene system but share the thiadiazole-carboxamide scaffold. Their bioactivity (unreported in evidence) may differ due to reduced π-conjugation.
Synthetic Accessibility: Higher yields (79–88%) are observed for phenoxyacetamide-thiadiazole derivatives (5f–5h) with simple alkyl/aryl sulfanyl groups . The target compound’s synthesis may face challenges due to the chromene ring’s sensitivity to oxidative conditions.
Biological Activity
7-Methyl-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide is a synthetic compound that combines a chromene moiety with a thiadiazole ring. Its unique structure suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅N₃O₃S₂ |
| Molecular Weight | 361.44 g/mol |
| LogP | 4.4822 |
| Polar Surface Area | 68.054 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
These properties indicate a relatively high lipophilicity and the potential for good membrane permeability, which are advantageous for drug development.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives, including those similar to this compound. Thiadiazole compounds have shown promising results against various bacterial strains, including Mycobacterium tuberculosis (Mtb) and other pathogens. The compound's ability to inhibit bacterial growth is attributed to its structural features that facilitate interaction with bacterial enzymes and cell membranes .
Anticancer Activity
The anticancer potential of compounds containing a coumarin core has been extensively studied. Research indicates that derivatives like this compound may exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that related compounds can inhibit the proliferation of prostate cancer cells and other solid tumors . The mechanism often involves inducing apoptosis and disrupting cell cycle progression.
Case Studies
- Antitubercular Activity : In vitro studies evaluated the antitubercular activity of synthesized thiadiazole derivatives against the H37Rv strain of Mycobacterium tuberculosis. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential for further development as antitubercular agents .
- Acetylcholinesterase Inhibition : Some coumarin-based compounds have been identified as effective inhibitors of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The structure of this compound may allow it to interact with the AChE active site effectively, thus showing promise in treating neurodegenerative diseases .
Q & A
Q. Table 1. Key Analytical Data for Characterization
| Parameter | Observed Value | Method | Reference |
|---|---|---|---|
| Molecular Weight (g/mol) | 375.4 | HRMS | |
| Melting Point (°C) | 215–217 | DSC | |
| 1H NMR (δ, ppm) | 10.2 (s, 1H, C4-oxo) | 400 MHz, DMSO-d6 |
Q. Table 2. Solubility Profile
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | 25.3 | Suitable for stock |
| PBS (pH 7.4) | <0.1 | Requires co-solvents |
| Ethanol | 2.1 | Limited utility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
